molecular formula C10H9FN2OS B14770805 5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine

5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine

Cat. No.: B14770805
M. Wt: 224.26 g/mol
InChI Key: SOICKBCRSNQRSJ-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2-fluoro-4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-4-methoxyaniline with thioamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

SOICKBCRSNQRSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(S2)N)F

Origin of Product

United States

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